molecular formula C12H8F6O3 B11823031 3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid

3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid

Katalognummer: B11823031
Molekulargewicht: 314.18 g/mol
InChI-Schlüssel: SBVOFXWCULDIMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic acid is a chemical compound with the molecular formula C₁₂H₈F₆O₃ It is known for its unique structure, which includes a hexafluoropropoxy group attached to a phenyl ring, and a prop-2-enoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-(1,1,2,3,3,3-hexafluoropropoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy .

Wissenschaftliche Forschungsanwendungen

3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hexafluoropropoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic acid is unique due to its combination of a hexafluoropropoxy group and a prop-2-enoic acid moiety. This combination imparts distinctive chemical properties, such as high stability and reactivity, making it valuable for various applications in scientific research and industry .

Eigenschaften

Molekularformel

C12H8F6O3

Molekulargewicht

314.18 g/mol

IUPAC-Name

3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H8F6O3/c13-10(11(14,15)16)12(17,18)21-8-4-1-7(2-5-8)3-6-9(19)20/h1-6,10H,(H,19,20)

InChI-Schlüssel

SBVOFXWCULDIMN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=CC(=O)O)OC(C(C(F)(F)F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.